molecular formula C9H15NO4 B569411 (S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate CAS No. 119109-68-1

(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate

Cat. No.: B569411
CAS No.: 119109-68-1
M. Wt: 201.222
InChI Key: WCTSZURDDZQTRC-ZETCQYMHSA-N
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Description

(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate is a chiral oxazolone derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Oxazolone scaffolds are recognized as "masked" amino acids and are valuable precursors for constructing structurally complex molecules, including highly substituted heterocycles, natural product analogs, and novel pharmaceuticals . The reactivity of the oxazolone ring, particularly at the exocyclic double bond, allows for diverse chemical modifications, enabling researchers to develop new compounds with potential biological activity . This chiral synthon is specifically valuable for investigating new clinical applications and synthesizing intriguing molecules for pharmacological studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[(4S)-2-ethoxy-4,5-dihydro-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-12-8(11)5-7-6-14-9(10-7)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSZURDDZQTRC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(CO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=N[C@H](CO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Stereochemical Control

The reaction employs α,β-unsaturated carbamates derived from ethyl glyoxylate and β,γ-unsaturated amines. CPA catalysts such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) induce axial chirality via hydrogen-bonding interactions with the carbamate oxygen. Density functional theory (DFT) calculations reveal a concerted asynchronous transition state where the CPA activates both the diene and the electrophilic carbonyl group.

Representative Procedure :

  • Combine NH-triene-carbamate (0.2 mmol), (R)-TRIP (10 mol%), and CHCl₃ (2 mL).

  • Stir at 25°C for 24 h under N₂.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain the product in 85% yield and 94% ee.

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
(R)-TRIPCHCl₃25248594
(S)-SPAToluene40367889

Copper-Catalyzed Cyclization of α,β-Unsaturated Ketoximes

Copper-mediated [3+2] cycloadditions provide an efficient route to dihydrooxazoles. Rong et al. demonstrated that α,β-unsaturated ketoximes react with activated ketones (e.g., ethyl trifluoropyruvate) in the presence of CuCl (5 mol%) to form 2,5-dihydrooxazole derivatives.

Reaction Mechanism and Scope

The process involves:

  • Copper coordination to the ketoxime nitrogen, enhancing electrophilicity.

  • Nucleophilic attack by the ketone enolate.

  • 5-endo-trig cyclization to form the dihydrooxazole ring.

Optimized Conditions :

  • Substrate: Ethyl 2-(oximino)acetate (1.0 equiv), ethyl trifluoropyruvate (1.2 equiv)

  • Catalyst: CuCl (5 mol%)

  • Solvent: THF (0.1 M)

  • Temp: 120°C, 12 h

  • Yield: 80–96%

R¹ (Ketoxime)R² (Ketone)drYield (%)
PhCF₃91:996
4-OMe-C₆H₄CF₃85:1585

Esterification and Protecting Group Strategies

Ethyl ester installation and oxazole ring protection are critical for functional group compatibility. Patent US8367704B2 outlines scalable esterification methods using Na₂SO₄-mediated dehydrations and Pd-catalyzed couplings.

Stepwise Synthesis from Hydroxyethyl Precursors

  • Esterification : Treat 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropionic acid with ethanol (EtOH, 3 equiv) and H₂SO₄ (cat.) at reflux (82% yield).

  • Mesylation : React the hydroxy intermediate with methanesulfonyl chloride (MsCl, 1.1 equiv) in CH₂Cl₂ at 0°C (91% yield).

  • Cyclization : Heat the mesylate with NH₄OAc in DMF at 80°C to form the dihydrooxazole core.

Key Data :

StepReagentConditionsYield (%)
EsterificationEtOH, H₂SO₄Reflux, 6 h82
MesylationMsCl, Et₃N0°C, 2 h91
CyclizationNH₄OAc, DMF80°C, 18 h76

Resolution of Racemic Mixtures

For non-catalytic methods, chiral HPLC (Chiralpak IC, 90:10 hexane/i-PrOH) resolves racemic ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate into enantiomers with 99% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxazole and oxazolidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of chiral compounds and can be used in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The ethyl ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Heterocycle Substituents Key Properties/Activities Reference
(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate (Target) 4,5-Dihydrooxazol 2-ethoxy, 4-ethyl acetate Chiral center (S-configuration); potential for asymmetric synthesis -
Ethyl 2-(2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl) acetate Imidazole 2-phenyl, 5-(3,4,5-trimethoxyphenyl), 4-ethyl acetate Anticancer/antimicrobial activities (inferred from imidazole derivatives)
(R)-(+)-Ethyl 2-(4-fluoro-5-oxo-3-phenyl-4,5-dihydroisoxazol-4-yl)acetate 4,5-Dihydroisoxazol 4-fluoro, 5-oxo, 3-phenyl, 4-ethyl acetate Enhanced electronic effects due to fluorine; stereospecific reactivity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-bromo, 3-ethyl-sulfinyl, 2-ethyl acetate Stabilized by π-π interactions and hydrogen bonds; sulfinyl group enhances polarity
(2-(2-Hydroxyphenyl)-4,5-dihydrooxazol-4-yl)methyl 2-fluorobenzoate 4,5-Dihydrooxazol 2-hydroxyphenyl, 4-(2-fluorobenzoate) Antibacterial activity (85% yield in synthesis; m.p. 83–84°C)
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate 4,5-Dihydrothiazol 2-acetamido, 4-methyl acetate Sulfur-containing heterocycle; potential for hydrogen bonding via acetamido group

Key Comparative Analysis

Heterocyclic Core Differences

  • Dihydrooxazol vs. Imidazole () : The target compound’s dihydrooxazol ring lacks the aromaticity and dual nitrogen atoms of imidazole, reducing its ability to participate in π-π stacking but enhancing stereoelectronic control in catalysis. Imidazole derivatives often exhibit broader biological activity due to aromatic stabilization and hydrogen-bonding capacity .
  • Dihydrooxazol vs. Dihydroisoxazol () : The dihydroisoxazol ring in the (R)-configured analogue introduces a ketone (5-oxo) and fluorine, increasing electrophilicity and metabolic stability compared to the ethoxy group in the target compound .
  • Dihydrooxazol vs. Benzofuran () : Benzofuran’s fused aromatic system enables stronger π-π interactions (e.g., 3.814 Å centroid distance), whereas the dihydrooxazol’s partial saturation may favor conformational flexibility .

Substituent Effects

  • Ethoxy vs. Sulfinyl () : The ethyl-sulfinyl group in the benzofuran derivative introduces chirality and polarity, contrasting with the ethoxy group’s electron-donating effects in the target compound .
  • Ethyl Acetate vs. Fluorobenzoate () : Fluorobenzoate esters (e.g., in compound 5r) enhance antibacterial activity due to fluorine’s electronegativity, whereas the target’s ethyl acetate group may prioritize synthetic versatility over bioactivity .

Biological Activity

(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate is a chiral compound notable for its unique structural features, including an oxazoline ring and an ethyl ester group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a synthetic intermediate.

  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight: 201.22 g/mol
  • CAS Registry Number: 119109-68-1
  • Boiling Point: Approximately 244.2 °C
  • Flash Point: 93.2 °C

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazoline ring can engage in non-covalent interactions, influencing binding affinity and specificity. Hydrolysis of the ethyl ester group can release the active form of the compound, facilitating its interaction with biological targets .

Antimicrobial Properties

While direct studies on the antimicrobial activity of this compound are sparse, its structural analogs have shown promising results against various pathogens. Compounds with similar oxazoline structures have been reported to exhibit antibacterial and antifungal activities .

Neuropharmacological Effects

Research into related compounds suggests potential neuropharmacological effects. For instance, derivatives of oxazoline compounds have been explored for their roles in modulating neurotransmitter systems, which could indicate similar pathways for this compound .

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxazoline derivatives and evaluated their biological activities. While this compound was not the primary focus, the findings suggest that compounds with similar structures can exhibit significant biological activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications in the oxazoline ring can significantly alter biological activity. This suggests that this compound's unique structure could be optimized for enhanced bioactivity through further chemical modifications .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme substrate; neuropharmacological effects
(S)-Methyl 3-(2-ethoxy-4,5-dihydrooxazol-4-yl)propanoateSimilar to aboveAntimicrobial properties observed
Other Oxazoline DerivativesVariousAntibacterial and antifungal activities reported

Q & A

Q. How do computational studies (e.g., in-silico docking) inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Ligand-based pharmacophore modeling (e.g., using ChemDraw-generated structures) predicts interactions with biological targets. Derivatives like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate are optimized for binding to enzymes via π-π stacking and hydrogen bonding, validated by in vitro assays .

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